n-[2-(3-Methoxyphenyl)benzofuran-5-yl]acetamidine
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Overview
Description
n-[2-(3-Methoxyphenyl)benzofuran-5-yl]acetamidine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring, and an acetamidine group, which is a functional group containing a nitrogen atom double-bonded to a carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-[2-(3-Methoxyphenyl)benzofuran-5-yl]acetamidine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran core, which can be achieved through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents. The introduction of the 3-methoxyphenyl group can be accomplished via electrophilic aromatic substitution reactions. Finally, the acetamidine group is introduced through the reaction of the intermediate compound with acetamidine hydrochloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
n-[2-(3-Methoxyphenyl)benzofuran-5-yl]acetamidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
n-[2-(3-Methoxyphenyl)benzofuran-5-yl]acetamidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of n-[2-(3-Methoxyphenyl)benzofuran-5-yl]acetamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- n-[2-(3-Methoxyphenyl)benzofuran-5-yl]acetamide
- n-[2-(3-Methoxyphenyl)benzofuran-5-yl]acetohydrazide
- n-[2-(3-Methoxyphenyl)benzofuran-5-yl]acetyl chloride
Uniqueness
n-[2-(3-Methoxyphenyl)benzofuran-5-yl]acetamidine is unique due to its specific structural features, such as the presence of both a benzofuran core and an acetamidine group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development in various fields.
Properties
Molecular Formula |
C17H16N2O2 |
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Molecular Weight |
280.32 g/mol |
IUPAC Name |
N'-[2-(3-methoxyphenyl)-1-benzofuran-5-yl]ethanimidamide |
InChI |
InChI=1S/C17H16N2O2/c1-11(18)19-14-6-7-16-13(8-14)10-17(21-16)12-4-3-5-15(9-12)20-2/h3-10H,1-2H3,(H2,18,19) |
InChI Key |
UZTJKYYAOKQXFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC2=C(C=C1)OC(=C2)C3=CC(=CC=C3)OC)N |
Origin of Product |
United States |
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